![molecular formula C9H10ClNO2 B1394550 Ethyl 5-chloro-2-methylnicotinate CAS No. 868636-76-4](/img/structure/B1394550.png)
Ethyl 5-chloro-2-methylnicotinate
Overview
Description
Ethyl 5-chloro-2-methylnicotinate is a chemical compound with the molecular formula C9H10ClNO2 . It is used in various fields of research.
Synthesis Analysis
The synthesis of Ethyl 5-chloro-2-methylnicotinate involves a synthetic pathway using ethyl nicotinate as a starting material . Ethyl nicotinate is derived from nicotinic acid (niacin), a synthetic chemical produced from petrochemical sources .Molecular Structure Analysis
The molecular structure of Ethyl 5-chloro-2-methylnicotinate consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound isInChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3
. Physical And Chemical Properties Analysis
Ethyl 5-chloro-2-methylnicotinate has a molecular weight of 199.63 g/mol . It has a topological polar surface area of 39.2 Ų and a complexity of 187 . The compound has 3 rotatable bonds .Scientific Research Applications
Organic Synthesis
Ethyl 5-chloro-2-methylnicotinate: is a valuable intermediate in organic synthesis. It can be used to synthesize a variety of complex molecules due to its reactive ester group, which can undergo nucleophilic attack to form amides, esters, and other derivatives. This compound is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, Ethyl 5-chloro-2-methylnicotinate serves as a building block for drug development. Its structure is similar to that of nicotinic acid derivatives, which are known for their therapeutic properties. Researchers can modify this compound to create new molecules with potential biological activity, such as antifungal, antibacterial, or anti-inflammatory agents .
Polymer Research
This compound can be utilized in polymer research to create functional polymers. By incorporating Ethyl 5-chloro-2-methylnicotinate into polymer chains, scientists can introduce specific functional groups that impart desired properties to the polymers, such as increased chemical resistance or improved mechanical strength .
Material Science
In material science, Ethyl 5-chloro-2-methylnicotinate can be used to synthesize organic electronic materials. Its molecular structure allows for the creation of conductive polymers, which are essential for developing organic transistors, light-emitting diodes (LEDs), and solar cells .
Agricultural Chemistry
The compound’s reactivity makes it a candidate for developing novel agrochemicals. By synthesizing derivatives of Ethyl 5-chloro-2-methylnicotinate , researchers can create new pesticides or herbicides with improved efficacy and reduced environmental impact .
Analytical Chemistry
Ethyl 5-chloro-2-methylnicotinate: can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in chromatography and mass spectrometry to identify or quantify other substances .
Biochemistry
In biochemistry, this compound can be used to study enzyme-substrate interactions. It can act as a substrate analog to investigate the binding and catalytic mechanisms of enzymes that interact with nicotinate derivatives .
Environmental Science
Finally, Ethyl 5-chloro-2-methylnicotinate can be applied in environmental science research. Its derivatives can be designed to remove pollutants from water or soil, acting as agents in bioremediation processes to degrade or sequester harmful chemicals .
properties
IUPAC Name |
ethyl 5-chloro-2-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFXNMXWXUGGBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694244 | |
Record name | Ethyl 5-chloro-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-2-methylnicotinate | |
CAS RN |
868636-76-4 | |
Record name | Ethyl 5-chloro-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.